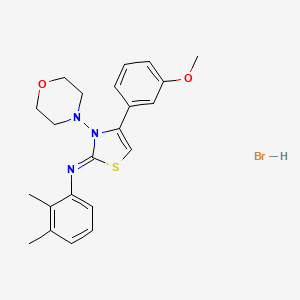

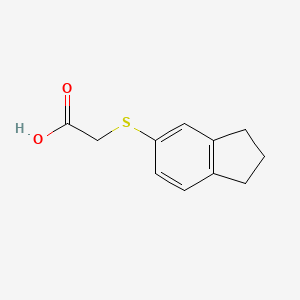

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine” is a derivative of piperazine . Piperazine is a six-membered ring containing two opposing nitrogen atoms . It is a key component of several blockbuster drugs and is the third most common nitrogen heterocycle in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines .Physical And Chemical Properties Analysis

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors . These properties often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and ADME (i.e., absorption, distribution, metabolism, and excretion) properties .Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Development of Pharmacological Agents

The structural moiety of piperazine is significant in the pharmaceutical industry. It’s involved in the synthesis of compounds with a wide range of pharmacological activities. This includes potential drugs containing piperidine moieties that exhibit biological activity .

Chemical Synthesis and Functionalization

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine can be used in various chemical synthesis processes, particularly C–H functionalization. This process is essential for creating complex molecules with potential applications in drug development and other areas of chemistry .

Antimicrobial and Antiviral Applications

Piperazine derivatives have shown significant biological properties, including antimicrobial and antiviral activities. The compound can be modified to enhance these properties, leading to the development of new antimicrobial and antiviral agents .

Anticancer Research

The structural features of piperazine derivatives make them suitable candidates for anticancer research. They can be designed to target specific pathways in cancer cells, offering a pathway to novel anticancer drugs .

Material Science

Beyond pharmacological applications, piperazine derivatives, including the compound , can contribute to material science. Their chemical properties allow them to be used in the creation of new materials with unique characteristics .

Safety And Hazards

Future Directions

The versatility of sulfones, such as the styrylsulfonyl group in the given compound, has been extensively exploited in organic synthesis . The development of new strategies for C–S bond functionalization of sulfones is an active area of research . This could potentially lead to impactful improvements in the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name |

4-cyclopropyl-2-phenyl-1-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,16-13-18-7-3-1-4-8-18)23-15-14-22(20-11-12-20)17-21(23)19-9-5-2-6-10-19/h1-10,13,16,20-21H,11-12,14-15,17H2/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPFXAZVAAMGN-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)